N-Boc-3-ethylmorpholine-3-carboxylic Acid

Chemical Purity Quality Control Reproducibility

Researchers optimizing peptidomimetic scaffolds often face inadequate binding pocket fit with unsubstituted morpholine analogs. N-Boc-3-ethylmorpholine-3-carboxylic Acid (CAS 1205749-44-5) resolves this with a precisely 3-ethyl-substituted Boc-protected morpholine scaffold. • Enhanced lipophilicity (vs. 3-methyl or unsubstituted) improves CNS passive permeability. • High-yielding one-step urea/amide incorporation streamlines protease/kinase inhibitor synthesis. • ≥98% purity ensures reproducible target engagement data for SAR. Global shipping, ambient transport.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 1205749-44-5
Cat. No. B597824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-ethylmorpholine-3-carboxylic Acid
CAS1205749-44-5
SynonymsN-Boc-3-ethylMorpholine-3-carboxylic Acid
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCCC1(COCCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO5/c1-5-12(9(14)15)8-17-7-6-13(12)10(16)18-11(2,3)4/h5-8H2,1-4H3,(H,14,15)
InChIKeySOHNOCHHIWUYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-ethylmorpholine-3-carboxylic Acid Overview


N-Boc-3-ethylmorpholine-3-carboxylic acid (CAS 1205749-44-5) is a protected heterocyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected morpholine ring with a 3-ethyl substituent and a carboxylic acid group at the 3-position . This compound belongs to the class of Boc-protected morpholine-3-carboxylic acid building blocks, which are essential intermediates in medicinal chemistry and peptide mimetic design [1]. The defining ethyl group at the morpholine 3-position imparts specific steric and electronic properties that influence molecular conformation, lipophilicity, and target binding compared to unsubstituted or differently substituted analogs . Its primary utility lies in conformational restriction and as a protected scaffold for incorporation into peptidomimetics, protease inhibitors, and kinase inhibitors .

Why N-Boc-3-ethylmorpholine-3-carboxylic Acid Cannot Be Replaced


In peptidomimetic and medicinal chemistry applications, subtle changes to the morpholine scaffold can profoundly alter target binding affinity, selectivity, and pharmacokinetic profiles. The 3-ethyl substituent in N-Boc-3-ethylmorpholine-3-carboxylic acid introduces distinct steric bulk and lipophilicity compared to the unsubstituted morpholine-3-carboxylic acid or the 3-methyl analog . This modification directly impacts the conformational landscape of the morpholine ring and the spatial orientation of the carboxylic acid and protected amine functionalities . Direct substitution with the unsubstituted (CAS 869681-70-9) or 3-methyl (CAS 1052680-53-1) analogs often results in reduced target engagement due to suboptimal fit in binding pockets or altered molecular rigidity, as demonstrated in the development of HDAC inhibitors and peptidomimetic scaffolds [1]. The procurement of the precise 3-ethyl derivative is therefore not a generic choice but a critical decision point for maintaining synthetic fidelity and achieving desired biological outcomes.

N-Boc-3-ethylmorpholine-3-carboxylic Acid Comparative Evidence


Purity Benchmarking vs. Industry Standard

The target compound, N-Boc-3-ethylmorpholine-3-carboxylic acid (CAS 1205749-44-5), is offered with a minimum purity specification of 98% . In contrast, many commercial vendors list the unsubstituted analog, 4-Boc-morpholine-3-carboxylic acid, with typical purities of 97% or lower [1]. While a 1% difference in purity may seem negligible, in multistep syntheses where impurities can propagate and amplify side reactions, this higher baseline purity can be critical for achieving reproducible yields and minimizing purification burden, thereby reducing overall project cost and time.

Chemical Purity Quality Control Reproducibility

Lipophilicity and Blood-Brain Barrier Penetration

The introduction of the 3-ethyl group increases the molecular weight of N-Boc-3-ethylmorpholine-3-carboxylic acid (259.3 g/mol) by 14.05 g/mol compared to the 3-methyl analog (245.27 g/mol) and by 28.05 g/mol compared to the unsubstituted scaffold (231.25 g/mol) [REFS-1, REFS-2, REFS-3]. This increase in lipophilic bulk, combined with the inherent hydrogen-bonding capacity of the morpholine oxygen and carboxylic acid, can fine-tune a molecule's ability to cross the blood-brain barrier (BBB). While direct BBB permeability data for the free acid is not available, the increase in cLogP (~0.5-0.7 units, estimated based on standard fragment contributions) for the ethyl vs. methyl derivative is a class-level inference for CNS drug design [3].

Lipophilicity CNS Drug Discovery Pharmacokinetics

One-Step Urea Formation Utility

A study demonstrated a one-step synthesis method for N-Boc-protected ureas using N-Boc-3-ethylmorpholine-3-carboxylic acid as a precursor . The reaction showcased high yields and selectivity, making it a valuable approach for synthesizing key intermediates in drug discovery. While the exact yields for the target compound were not disclosed, the study highlighted the compound's unique reactivity profile compared to other Boc-protected amino acids. This streamlined approach to urea formation, a common motif in protease inhibitors and other bioactive molecules, offers a potential advantage in synthetic efficiency over multi-step protocols required for less activated carboxylic acid derivatives.

Synthetic Methodology Urea Formation Building Block Reactivity

Neurodegenerative Disease Modulation Potential

Research has indicated that derivatives of N-Boc-3-ethylmorpholine-3-carboxylic acid exhibited potential therapeutic effects on neurodegenerative diseases . The compound's ability to modulate receptor activity was highlighted as a promising avenue for developing new treatments. This emerging evidence positions the 3-ethyl substituted morpholine scaffold as a privileged structure for CNS drug discovery, distinct from other alkyl-substituted analogs that may not have been evaluated in these specific disease models. While the exact mechanism and potency (e.g., IC50 values) are not disclosed in the available abstract, the identification of this compound class as a modulator of neurodegenerative disease pathways provides a compelling rationale for its procurement in early-stage CNS research.

Neurodegenerative Diseases Neurological Disorders Therapeutic Potential

N-Boc-3-ethylmorpholine-3-carboxylic Acid Key Applications


Conformationally Constrained Peptidomimetics

In projects aiming to improve the binding affinity and selectivity of peptide-based therapeutics, the rigid morpholine scaffold with a 3-ethyl substituent can be strategically incorporated to restrict conformational freedom [1]. The Boc-protected carboxylic acid allows for facile incorporation into peptide chains via standard solid-phase synthesis, while the ethyl group provides a defined lipophilic protrusion that can engage hydrophobic pockets in target proteins . This application is directly supported by the structural and conformational advantages of the 3-ethyl substitution over smaller alkyl groups, as inferred from class-level comparisons.

CNS Drug Discovery and BBB Penetration

For medicinal chemistry efforts focused on neurological targets, the 3-ethyl substituted morpholine-3-carboxylic acid offers a calculated increase in molecular weight and lipophilicity compared to methyl or unsubstituted analogs [2]. This property profile is favorable for enhancing passive diffusion across the blood-brain barrier, a critical requirement for CNS-active drug candidates. The compound can serve as a core building block for the synthesis of CNS-penetrant inhibitors of enzymes such as HDACs or kinases implicated in neurodegenerative diseases [3].

Efficient Synthesis of Urea-Containing Inhibitors

The demonstrated ability of N-Boc-3-ethylmorpholine-3-carboxylic acid to participate in high-yielding, one-step urea formation reactions makes it an attractive building block for the rapid assembly of urea-containing pharmacophores . This is particularly relevant for the development of protease inhibitors (e.g., serine proteases, cysteine proteases) and kinase inhibitors, where urea or amide linkages are essential for target engagement. Using this building block can reduce synthetic step count and improve overall efficiency in hit-to-lead optimization campaigns.

High-Purity Chemical Probe Synthesis

In chemical biology and target validation studies, the use of high-purity building blocks is paramount to ensure the observed biological effects are not artifacts of impurities. Procuring N-Boc-3-ethylmorpholine-3-carboxylic acid with a minimum purity specification of 98% from qualified vendors provides a reliable starting material for the synthesis of chemical probes with minimal batch-to-batch variability . This is essential for generating robust and reproducible data in assays such as cellular target engagement, biochemical inhibition, and in vivo efficacy studies.

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